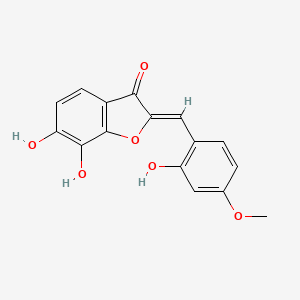

NDM-1 inhibitor-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6- |

InChI Key |

OEPXUPYNKGGCKD-MLPAPPSSSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Molecular Arsenal: A Technical Guide to the Mechanisms of New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NDM-1 Inhibition

The catalytic activity of NDM-1 is critically dependent on the presence of one or two zinc ions in its active site. These zinc ions coordinate a water molecule, which acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring of antibiotics. Consequently, the primary strategies for NDM-1 inhibition revolve around disrupting this catalytic machinery. The predominant mechanisms of action for NDM-1 inhibitors discovered to date can be broadly categorized as:

-

Active Site Zinc Ion Chelation: Inhibitors that directly bind to and sequester the catalytic zinc ions, rendering the enzyme inactive.

-

Allosteric Inhibition: Compounds that bind to a site distinct from the active site, inducing a conformational change in the enzyme that impairs its catalytic function.

-

Covalent Inhibition: Molecules that form a stable, covalent bond with amino acid residues within or near the active site, leading to irreversible inactivation.

This guide will delve into the specific mechanisms of representative inhibitors from these classes, providing quantitative data, detailed experimental protocols, and visual representations of their modes of action.

Quantitative Data Summary of Representative NDM-1 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized NDM-1 inhibitors against the enzyme. These compounds represent different chemical scaffolds and mechanisms of action.

| Inhibitor | Type | Target Enzyme(s) | IC50 (μM) | Ki (μM) | Citation(s) |

| L-Captopril | Thiol-based Zinc Chelator | NDM-1 | 202.0 | - | [1] |

| D-Captopril | Thiol-based Zinc Chelator | NDM-1 | 7.9 | - | [1] |

| Thiorphan | Thiol-based Zinc Chelator | NDM-1 | 1.8 | - | [1] |

| Dimercaprol | Thiol-based Zinc Chelator | NDM-1 | 1.3 | - | [1] |

| PHT427 | Dual Zinc Chelator and Active Site Binder | NDM-1 | 1.42 | - | [2] |

| Carnosic Acid | Allosteric Inhibitor | NDM-1 | 27.07 | - | [3][4] |

| Adapalene | Repurposed Drug / Active Site Binder | NDM-1 | 8.9 (μg/mL) | - | [5][6] |

Detailed Methodologies of Key Experiments

The characterization of NDM-1 inhibitors involves a range of biochemical and biophysical assays. Below are detailed protocols for key experiments frequently cited in the study of these inhibitors.

NDM-1 Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against NDM-1.

-

Principle: The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by the NDM-1 enzyme in the presence and absence of an inhibitor. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

-

Protocol:

-

Recombinant NDM-1 enzyme (typically 5-10 nM) is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, supplemented with 10-100 μM ZnSO₄) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30-37°C) in a 96-well microplate.[5][7]

-

A negative control (e.g., DMSO, the solvent for the inhibitor) and a positive control (a known NDM-1 inhibitor like EDTA) are included.[2]

-

The enzymatic reaction is initiated by the addition of the substrate nitrocefin to a final concentration of approximately 60-100 μM.[5][7]

-

The change in absorbance is monitored continuously at 490-492 nm using a microplate reader.[5][7]

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[2][5]

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the ability of an inhibitor to restore the susceptibility of NDM-1-producing bacteria to a β-lactam antibiotic.

-

Principle: This assay determines the lowest concentration of an antibiotic, alone or in combination with an NDM-1 inhibitor, that prevents the visible growth of a bacterial strain.

-

Protocol (Broth Microdilution Method):

-

A standardized inoculum of an NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1) is prepared to a density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

-

Serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in a 96-well microplate.

-

For synergy testing, a fixed, sub-inhibitory concentration of the NDM-1 inhibitor is added to each well containing the antibiotic dilutions.

-

The bacterial inoculum is added to each well.

-

The microplate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

-

Zinc Supplementation Assay

This experiment helps to elucidate whether an inhibitor's mechanism involves chelation of the active site zinc ions.

-

Principle: If an inhibitor acts by chelating zinc, its inhibitory effect will be diminished or reversed by the addition of excess zinc ions to the assay buffer.

-

Protocol:

-

The NDM-1 enzyme is incubated with the inhibitor at a concentration known to cause significant inhibition (e.g., near its IC50 or higher).

-

This incubation is performed in two parallel conditions: one with the standard buffer and another with the buffer supplemented with a higher concentration of Zn²⁺ (e.g., 20 μM).[2]

-

A known zinc chelator like EDTA is used as a positive control.[2]

-

After the pre-incubation period, the substrate is added, and the enzyme activity is measured as described in the enzyme inhibition assay.

-

A significant recovery of enzyme activity in the presence of excess zinc suggests that the inhibitor's mechanism involves zinc chelation.[2]

-

Mechanisms of Action and Signaling Pathway Visualizations

Thiol-Containing Inhibitors: Direct Zinc Chelation

A prominent class of NDM-1 inhibitors features a thiol group that acts as a potent zinc-binding moiety. L-captopril, an angiotensin-converting enzyme (ACE) inhibitor, is a well-studied example.

-

Mechanism of Action: The thiol group of captopril directly interacts with the two zinc ions in the active site of NDM-1. Crystallographic studies have shown that the sulfur atom of L-captopril bridges the two zinc ions, displacing the nucleophilic hydroxide ion that is essential for catalysis.[1] This direct chelation of the catalytic metal cofactors effectively inactivates the enzyme. Other thiol-containing compounds like thiorphan and dimercaprol are also believed to act via a similar mechanism of zinc chelation.[1]

Caption: Mechanism of NDM-1 inhibition by thiol-containing compounds.

PHT427: A Dual-Action Inhibitor

PHT427 is a novel NDM-1 inhibitor identified through high-throughput screening. Its mechanism is multifaceted, involving both zinc chelation and interaction with key active site residues.

-

Mechanism of Action: PHT427 inhibits NDM-1 with an IC50 of 1.42 μM.[2] Zinc supplementation assays have demonstrated that PHT427's inhibitory activity is related to its ability to chelate the zinc ions in the active site.[2] Furthermore, molecular docking and site-directed mutagenesis studies have indicated that PHT427 also interacts with crucial amino acid residues, such as Asn220 and Gln123, which are important for maintaining the stability of the inhibitor-enzyme complex.[2] This dual mechanism of action, targeting both the metal cofactors and the protein scaffold, makes PHT427 a promising lead compound.

Caption: Experimental workflow for the characterization of PHT427.

Carnosic Acid: Allosteric Inhibition

Carnosic acid, a natural compound, represents a different class of NDM-1 inhibitors that act through an allosteric mechanism.

-

Mechanism of Action: Carnosic acid inhibits NDM-1 with an IC50 of 27.07 μM.[3][4] Molecular modeling and dynamics simulations suggest that carnosic acid does not bind directly to the active site.[3][4] Instead, it binds to an allosteric pocket on the surface of the NDM-1 enzyme.[3][4] This binding event induces a conformational change in the protein, which alters the geometry of the active site.[3][4] This distortion of the active site impairs its ability to bind and hydrolyze β-lactam substrates, leading to a loss of enzymatic activity.[3][4]

Caption: Allosteric inhibition of NDM-1 by carnosic acid.

Adapalene: A Repurposed Inhibitor

Drug repurposing offers a promising strategy for the rapid identification of new therapeutic agents. Adapalene, an FDA-approved drug for acne treatment, has been identified as a potential NDM-1 inhibitor.

-

Mechanism of Action: In vitro enzyme assays have shown that adapalene can inhibit the activity of recombinant NDM-1 protein with an IC50 of 8.9 μg/mL.[5][6] Molecular docking studies suggest that adapalene binds to the active site of NDM-1, interacting with key amino acid residues including Asp124, His122, His189, His250, and Cys208.[6] This interaction within the active site likely prevents the binding of β-lactam substrates, thereby inhibiting the enzyme. Furthermore, adapalene has demonstrated a synergistic effect with meropenem against NDM-1-producing clinical isolates.[6]

Caption: Logical workflow for the identification and characterization of adapalene as an NDM-1 inhibitor.

Conclusion and Future Directions

The development of effective NDM-1 inhibitors is a critical component in the fight against antibiotic resistance. The inhibitors discussed in this guide highlight the diversity of chemical scaffolds and mechanistic strategies that can be employed to neutralize this formidable enzyme. While direct zinc chelation remains a primary and effective approach, the discovery of allosteric inhibitors and the successful application of drug repurposing strategies have broadened the landscape of NDM-1 inhibitor research.

Future efforts in this field will likely focus on the optimization of existing inhibitor scaffolds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the dynamic nature of the NDM-1 active site and the identification of novel allosteric sites will be crucial for the design of next-generation inhibitors. The continued integration of computational methods with experimental validation will undoubtedly accelerate the discovery and development of clinically viable NDM-1 inhibitors, ultimately helping to preserve the efficacy of our life-saving β-lactam antibiotics.

References

- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

- 3. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Identification of a potential inhibitor for New Delhi metallo-β-lactamase 1 (NDM-1) from FDA approved chemical library- a drug repurposing approach to combat carbapenem resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Thiol-Based NDM-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. NDM-1 is a metallo-β-lactamase (MBL) that requires divalent zinc ions for its catalytic activity, enabling it to hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacteria.[1][2] The development of potent and specific NDM-1 inhibitors is a critical strategy to restore the effectiveness of existing antibiotics.[1][2]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of NDM-1 inhibitors: thiol-based compounds. These inhibitors typically function by coordinating with the zinc ions in the active site of NDM-1, thereby competitively inhibiting the hydrolysis of β-lactam substrates.[3] We will use D-captopril, a well-characterized inhibitor, and its analogs as a case study to elucidate the key structural features required for potent NDM-1 inhibition.

NDM-1 Active Site and Inhibition Mechanism

The active site of NDM-1 contains two zinc ions, Zn1 and Zn2, which are crucial for its catalytic function.[2][4] Zn1 is tetrahedrally coordinated by three histidine residues (His120, His122, His189), while Zn2 is coordinated by Asp124, Cys208, and His250.[2] A hydroxide ion bridges the two zinc ions and acts as the nucleophile for attacking the β-lactam ring.[4]

Thiol-based inhibitors exploit this di-zinc center. The thiol group of the inhibitor can displace the bridging hydroxide ion and coordinate with one or both zinc ions.[3] This interaction blocks the active site and prevents the binding and subsequent hydrolysis of β-lactam antibiotics. The potency of these inhibitors is therefore highly dependent on the nature of the zinc-binding group and the overall scaffold of the molecule, which influences its interaction with the surrounding amino acid residues in the active site.

Structure-Activity Relationship of Thiol-Based NDM-1 Inhibitors

The SAR of thiol-based NDM-1 inhibitors can be systematically explored by examining modifications to three key regions of the molecule: the zinc-ligating thiol group, the core scaffold, and peripheral substituents.

The Essential Role of the Thiol Group

The thiol (-SH) group is the primary pharmacophore responsible for the inhibitory activity of this class of compounds. Its ability to coordinate with the active site zinc ions is paramount.

-

Thiol as a Zinc Ligand: The sulfur atom of the thiol group acts as a soft Lewis base, showing a strong affinity for the soft Lewis acidic zinc ions. This interaction is central to the inhibitory mechanism.

-

Impact of Thiol Modification: Replacement of the thiol group with other potential zinc-binding groups, such as carboxylates or hydroxamates, often leads to a significant decrease in inhibitory potency against NDM-1. This highlights the critical role of the sulfur atom in achieving high-affinity binding.

Influence of the Core Scaffold

The scaffold of the inhibitor molecule provides the framework for positioning the thiol group optimally within the active site and for establishing secondary interactions with nearby amino acid residues.

-

Stereochemistry: The stereochemistry of the scaffold can have a profound impact on inhibitory activity. For instance, D-captopril is a more potent inhibitor of NDM-1 than its L-enantiomer.[5] This suggests that the specific three-dimensional arrangement of the molecule is crucial for fitting into the active site and establishing favorable interactions.

-

Ring Structures: The presence of cyclic structures, such as the proline ring in captopril, can constrain the conformation of the inhibitor, pre-organizing it for binding and potentially increasing affinity.

The Role of Peripheral Substituents

Modifications to the substituents on the core scaffold can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

-

Hydrophobic Interactions: The NDM-1 active site has hydrophobic pockets. Introducing hydrophobic substituents that can engage in van der Waals interactions with residues such as Met67, Phe70, and Val73 can enhance binding affinity.[6]

-

Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds with active site residues, such as Gln123, Asn220, or the backbone amides of other residues, can also contribute to increased potency.[7]

Quantitative Data on Thiol-Based NDM-1 Inhibitors

The inhibitory potencies of various thiol-based compounds against NDM-1 have been determined using enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

| Inhibitor | Chemical Structure | IC50 (µM) | Reference |

| D-Captopril | 3-mercapto-2-methylpropanoyl-proline | 7.9 | [7] |

| Thiorphan | (R,S)-3-mercapto-2-benzylpropanoyl-glycine | 1.8 | [2] |

| Dimercaprol | 2,3-dimercapto-1-propanol | 1.3 | [2] |

| Thiomandelic acid | 2-mercapto-2-phenylacetic acid | - | [2] |

Note: A specific IC50 value for Thiomandelic acid was not provided in the referenced search result, but it was mentioned as an efficient restorer of meropenem sensitivity.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

Materials:

-

Recombinant NDM-1 enzyme

-

Nitrocefin (a chromogenic β-lactam substrate)

-

HEPES buffer (pH 7.3)

-

ZnSO4

-

DMSO (for dissolving inhibitors)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Prepare a stock solution of the inhibitor in DMSO.

-

In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme (e.g., 5 nM) in HEPES buffer supplemented with ZnSO4 (e.g., 50 µM).[8]

-

Add varying concentrations of the inhibitor to the wells. Include a control well with DMSO but no inhibitor.

-

Incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[8]

-

Initiate the reaction by adding a solution of nitrocefin to a final concentration (e.g., 100 µM).[8]

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and the NDM-1 enzyme.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant NDM-1 enzyme

-

Inhibitor solution

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Protocol:

-

Ligand Immobilization: Covalently immobilize the recombinant NDM-1 enzyme onto the surface of a sensor chip using standard amine coupling chemistry.[1]

-

Analyte Injection: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

-

Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized NDM-1. A reference flow cell without immobilized enzyme should be used for background subtraction.[1]

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of inhibitor bound to the enzyme. This generates a sensorgram showing the association and dissociation phases of the interaction.[1]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualization of Experimental Workflow and Logical Relationships

Caption: Workflow for the SAR study of NDM-1 inhibitors.

Caption: NDM-1 inhibition and restoration of antibiotic efficacy.

Conclusion

The development of effective NDM-1 inhibitors is a crucial endeavor in the fight against antibiotic resistance. Thiol-based inhibitors represent a promising class of compounds that effectively target the di-zinc center of the NDM-1 active site. A thorough understanding of the structure-activity relationships, driven by systematic medicinal chemistry efforts and detailed biochemical and structural characterization, is essential for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and optimization of novel NDM-1 inhibitors.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of NDM-1 inhibitor-4 binding

An In-Depth Technical Guide to the In Silico Modeling of NDM-1 Inhibitor Binding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems, posing a significant global health threat.[1][2] The rapid dissemination of the blaNDM-1 gene among pathogenic bacteria necessitates the urgent development of effective inhibitors.[3] In silico modeling techniques have become indispensable tools in this endeavor, accelerating the discovery and optimization of potent NDM-1 inhibitors by providing detailed insights into their binding mechanisms. This guide offers a comprehensive overview of the computational workflows, experimental protocols, and data analysis involved in the study of NDM-1 inhibitor binding, with a focus on a representative inhibitor, referred to as "Compound 4" in foundational studies.[4]

The NDM-1 Challenge

NDM-1 is a class B metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[5][6] Its mechanism involves the activation of a water molecule by these zinc ions, which then hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[5][7] The enzyme's broad substrate promiscuity stems from an open active site and interactions mediated primarily through the zinc ions, rather than specific hydrogen bonds with the antibiotic's core structure.[6][7] Consequently, conventional β-lactamase inhibitors like clavulanic acid are ineffective.[6] The development of novel inhibitors that can effectively block the NDM-1 active site or chelate the catalytic zinc ions is a critical strategy to restore the efficacy of existing antibiotics.

In Silico Drug Discovery Workflow

The computational approach to identifying and characterizing NDM-1 inhibitors follows a structured workflow. This multi-step process refines a large pool of potential compounds down to a few promising leads with high binding affinity and stability.

Detailed Experimental Protocols

This section outlines the standard computational methodologies for modeling the binding of an inhibitor to NDM-1.

Protein and Ligand Preparation

Objective: To prepare the NDM-1 protein and inhibitor-4 ligand structures for docking and simulation.

Protocol:

-

Protein Structure Retrieval: Download the 3D crystal structure of NDM-1 from the RCSB Protein Data Bank (PDB). A common entry is PDB ID: 4EYL, which is NDM-1 in complex with a hydrolyzed meropenem.[8]

-

Protein Preparation:

-

Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, AutoDockTools).[9]

-

Remove all non-essential molecules, including water, co-crystallized ligands, and any non-protein chains.[8]

-

Inspect the protein for missing residues or atoms and repair them using built-in tools.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[10]

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Structure Preparation:

-

Obtain the 2D structure of the inhibitor (e.g., from a database like ZINC or drawn using software like MarvinSketch).[9][11]

-

Convert the 2D structure to a 3D conformation using a program like Avogadro.[9]

-

Perform energy minimization of the 3D structure using a suitable force field.

-

Assign partial charges and define rotatable bonds.

-

Save the prepared ligand in the appropriate format (e.g., PDBQT).

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of inhibitor-4 within the NDM-1 active site.

Protocol:

-

Software: Utilize molecular docking software such as AutoDock Vina or GOLD.[12]

-

Grid Box Definition: Define a simulation grid box that encompasses the entire active site of NDM-1. The center of the box is typically placed at the geometric center of the active site residues or the catalytic zinc ions.[13] A common grid size is 40 x 40 x 40 Å.[12]

-

Docking Execution:

-

Configure the docking parameters. For AutoDock, this includes setting the exhaustiveness (typically 8 or higher) and using a search algorithm like the Lamarckian genetic algorithm.[13][14]

-

Run the docking simulation. The program will generate multiple possible binding poses (conformations) of the ligand within the protein's active site.

-

-

Analysis:

-

Rank the resulting poses based on their predicted binding affinity (scoring function), typically expressed in kcal/mol.[15]

-

Visually inspect the top-ranked pose to analyze key interactions (hydrogen bonds, hydrophobic contacts, and metal coordination) with active site residues like His122, Asp124, His189, Cys208, and His250.[4][8]

-

Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability and conformational changes of the NDM-1-inhibitor-4 complex over time.

Protocol:

-

Software: Use MD simulation packages like GROMACS or AMBER.[9][14]

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking step as the starting structure.

-

Place the complex in the center of a periodic solvent box (e.g., a cubic box with TIP3P water model).[14]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Simulation Execution:

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand atoms. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100-300 ns) without restraints.[8][16]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable complex will show RMSD values that plateau below 0.3 nm (3 Å).[15][17]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[18]

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the inhibitor and the protein throughout the simulation.

-

Binding Free Energy Calculation

Objective: To obtain a more accurate estimation of the binding affinity by considering solvation effects and conformational changes.

Protocol:

-

Methodology: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[18][19]

-

Calculation:

-

Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

-

For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Each term (G) includes contributions from molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

-

-

Analysis: Average the calculated ΔG_bind values over all snapshots to get the final estimated binding free energy.

Mechanism of Action and Inhibition

The catalytic cycle of NDM-1 involves the nucleophilic attack of a zinc-activated hydroxide ion on the β-lactam ring of an antibiotic substrate. Effective inhibitors, such as Compound 4, function by occupying the active site and preventing the antibiotic from binding. They often form crucial interactions with the catalytic zinc ions and key amino acid residues, effectively blocking the enzyme's hydrolytic activity.

Quantitative Data Summary

The following tables summarize representative quantitative data from various in silico and in vitro studies on NDM-1 inhibitors, providing a basis for comparison.

Table 1: Molecular Docking and MD Simulation Data for NDM-1 Inhibitors

| Compound ID | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Avg. RMSD (nm) | Key Interacting Residues | Reference |

| Compound 4 | Not specified | Not specified | Not specified | His120, His122, Asp124, His189, Cys208, His250 | [4] |

| Adapalene | -9.21 | Not specified | < 0.3 | His122, Asp124, His189, Cys208, His250 | [8] |

| ZINC78607001 (Z2) | -8.10 | -25.68 | 0.5 - 0.7 | Trp93, Asn220, His250 | [17] |

| M26 | -13.23 | 12.71 | < 0.3 | Not specified | [9][10] |

| RJF01991 (M21) | -8.83 | Not specified | < 0.4 (Å) | His122, His189, Lys211, Asn220 | [12] |

| Meropenem (Control) | -7.30 | -20.94 | Not specified | Not specified | [17] |

Note: Binding free energy values can vary significantly based on the calculation method (e.g., MM/PBSA, MM/GBSA) and force field used. The positive value for M26 may reflect a different calculation standard or potential instability.[10]

Table 2: In Vitro Inhibition Data for NDM-1 Inhibitors

| Compound ID | IC₅₀ | Ki (μM) | Synergistic Effect with Meropenem | Reference |

| D-captopril | 7.9 nM | 164 | Yes | [12][20] |

| EDTA | 0.25 nM | Not specified | Yes | [12] |

| M61 | 1.009 nM | Not specified | Not specified | [12] |

| M75 | 1.21 nM | Not specified | Not specified | [12] |

| Compound 1 (vs NDM-4) | Not specified | 0.12 | Not specified | [20] |

Conclusion

In silico modeling provides a powerful, multi-faceted approach to understanding and predicting the binding of inhibitors to NDM-1. Through a systematic workflow of molecular docking, MD simulations, and free energy calculations, researchers can effectively screen vast chemical libraries, elucidate binding mechanisms at an atomic level, and prioritize promising candidates for experimental validation. The detailed protocols and comparative data presented in this guide serve as a foundational resource for professionals engaged in the critical mission of combating antibiotic resistance by targeting NDM-1. The continued integration of these computational methods into drug discovery pipelines is essential for accelerating the development of clinically viable NDM-1 inhibitors.

References

- 1. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]

- 2. NDM-1: Causes, Symptoms, Diagnosis & Teeatment [medicinenet.com]

- 3. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In silico based unraveling of New Delhi metallo-β-lactamase (NDM-1) inhibitors from natural compounds: a molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Analysis of New Delhi Metallo-β-lactamase (NDM) in Complex with a Novel Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic analysis of New Delhi metallo-β-lactamase (NDM), a critical enzyme in antibiotic resistance, in complex with a potent inhibitor. The focus is on the structural basis of inhibition, quantitative binding data, and the detailed experimental protocols utilized in the characterization of this complex. This information is crucial for the rational design of next-generation antibiotics to combat the growing threat of multidrug-resistant bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data from kinetic and crystallographic studies of NDM-1 and its variant NDM-4 with a novel inhibitor, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid (referred to as Compound 1), and the control inhibitor, L-captopril.[1]

Table 1: Enzyme Kinetics and Inhibition Constants[1]

| Enzyme | Compound | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Ki (μM) | IC50 (μM) | Ligand Efficiency (LE) |

| NDM-1 | Nitrocefin | 10.9 ± 0.6 | 86 ± 11 | 7.9 x 106 | - | - | - |

| Compound 1 | - | - | - | 0.08 | Not Reported | 0.89 | |

| L-captopril | - | - | - | 164 | Not Reported | 0.37 | |

| NDM-4 | Nitrocefin | 9.4 ± 0.2 | 70 ± 7 | 7.4 x 106 | - | - | - |

| Compound 1 | - | - | - | 0.12 | Not Reported | 0.87 | |

| L-captopril | - | - | - | 210 | Not Reported | 0.36 |

Table 2: Crystallographic Data for NDM-4 in Complex with Inhibitors[1]

| Complex | PDB ID | Resolution (Å) | R-factor (%) | Space Group | Molecules per Asymmetric Unit |

| Apo NDM-4 | Not Specified | 1.3 | 17.9 | P21 | 1 |

| NDM-4/L-captopril | Not Specified | 1.3 | 20.0 | P21 | 2 |

| NDM-4/Compound 1 | Not Specified | 1.3 | 20.3 | P21 | 1 |

Experimental Protocols

This section details the methodologies for the expression, purification, crystallization, and analysis of the NDM-inhibitor complex.

Protein Expression and Purification

The expression and purification of NDM-4 (with an M154L substitution from NDM-1) were performed to obtain a high-purity protein for crystallization and kinetic assays.[1]

Workflow for NDM-4 Expression and Purification

Caption: Workflow for NDM-4 expression and purification.

Crystallization

Crystals of the NDM-4/Compound 1 complex were grown using the hanging drop vapor diffusion method.[1] The apo NDM-4 and NDM-4/L-captopril complex crystals were also grown under similar conditions.[1]

-

Protein Concentration: Purified NDM-4 was concentrated to a suitable concentration for crystallization.

-

Inhibitor Soaking: For the complex, the apo crystals were soaked in a solution containing the inhibitor.

-

Crystallization Conditions: Crystals were obtained from solutions containing poly(ethylene glycol) 3350 at a pH of 6.0.[1]

X-ray Data Collection and Structure Refinement

The diffraction data for the crystals were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a high resolution.[1]

Workflow for Crystallographic Data Processing

Caption: Workflow for crystallographic data processing.

Enzyme Kinetics and Inhibition Assays

The kinetic parameters of NDM-1 and NDM-4 were determined using the chromogenic cephalosporin nitrocefin as a substrate.[1] The hydrolysis of nitrocefin was monitored spectrophotometrically. Inhibition assays were performed in a dose-dependent manner to determine the IC50 and Ki values for Compound 1 and L-captopril.[1]

Structural Analysis of the NDM-4/Inhibitor Complex

The crystal structure of NDM-4 in complex with Compound 1 was resolved to a resolution of 1.3 Å.[1] The analysis of the complex provides critical insights into the mechanism of inhibition.

Overall Structure

The NDM-4 enzyme adopts the canonical metallo-β-lactamase fold, characterized by an αβ/βα sandwich architecture.[1][2] The active site is located in a shallow groove between the two β-sheets and contains two zinc ions that are essential for catalysis.[3][4]

Inhibitor Binding Mode

A key finding of the structural analysis is the unique binding mode of Compound 1.[1] Unlike many other inhibitors that interact with both zinc ions, Compound 1 coordinates exclusively with the Zn2 ion of the binuclear metal center.[1] This interaction leads to an octahedral coordination sphere around Zn2, a previously unobserved mechanism for MBL inhibitors.[1]

The binding of Compound 1 also induces a conformational change in the active site, specifically causing the side chain of Asn220 to swing towards the active site.[1] In addition to the metal coordination, the inhibitor forms a hydrogen bond with a water molecule and the backbone amide nitrogen of Asn220.[1]

Logical Relationship of Inhibitor Binding

References

- 1. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Kinetic Characterization of NDM-1 Inhibition by a Novel Carboxylate Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic characterization of New Delhi Metallo-β-lactamase-1 (NDM-1) inhibition by a potent small molecule, designated as inhibitor-4. The emergence of NDM-1, a broad-spectrum β-lactamase, presents a significant global health threat, necessitating the development of effective inhibitors to restore the efficacy of β-lactam antibiotics.[1] This document details the experimental protocols, presents key quantitative data, and illustrates the underlying biochemical processes involved in the inhibition of NDM-1 by inhibitor-4.

Quantitative Analysis of NDM-1 Inhibition by Inhibitor-4

The inhibitory potential of inhibitor-4 against NDM-1 was evaluated through a series of kinetic and biophysical assays. The data, summarized in the tables below, demonstrate a potent and competitive inhibition mechanism.

Table 1: Steady-State Kinetic Parameters of NDM-1 with and without Inhibitor-4

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | K_i_ of Inhibitor-4 (μM) |

| Nitrocefin | 10.9 ± 0.6 | 86 ± 11 | 7.9 x 10⁶ | 0.09 ± 0.02 |

| Imipenem | 29.0 - 88.9 | - | - | - |

| Meropenem | - | - | - | - |

| Ampicillin | - | - | - | - |

| Cefotaxime | - | - | - | - |

Data are presented as mean ± standard deviation from at least three independent experiments.[2][3]

Table 2: IC₅₀ Values of Inhibitor-4 and a Reference Inhibitor against NDM-1

| Compound | IC₅₀ (μM) |

| Inhibitor-4 | 3.45 ± 0.26 |

| L-captopril (Reference) | 7.9 |

IC₅₀ values were determined using the nitrocefin hydrolysis assay.[4]

Detailed Experimental Protocols

The following section outlines the methodologies employed for the kinetic characterization of NDM-1 inhibition by inhibitor-4.

NDM-1 Expression and Purification

Recombinant NDM-1 was expressed in E. coli BL21(DE3) cells and purified to homogeneity using a combination of affinity and size-exclusion chromatography. The purity of the enzyme was assessed by SDS-PAGE to be >95%. The protein concentration was determined using the Bradford method with bovine serum albumin as a standard.[5]

Steady-State Enzyme Kinetics

Steady-state kinetic parameters for NDM-1 were determined by monitoring the hydrolysis of various β-lactam substrates spectrophotometrically.[5][6] The hydrolysis of the chromogenic cephalosporin nitrocefin was monitored at 486 nm.[2] For other β-lactams like ampicillin, the decrease in absorbance at 235 nm was followed.[6]

-

Reaction Conditions: Assays were performed at 25°C in a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 50 μM ZnCl₂.[6]

-

Data Analysis: Initial velocities were plotted against substrate concentrations and fitted to the Michaelis-Menten equation using non-linear regression analysis to determine K_m_ and k_cat_ values.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) of inhibitor-4 was determined by measuring the residual NDM-1 activity across a range of inhibitor concentrations.

-

Procedure: NDM-1 was pre-incubated with varying concentrations of inhibitor-4 for 30 minutes at 25°C.[4] The enzymatic reaction was initiated by the addition of the substrate (nitrocefin at its K_m_ concentration).

-

Calculation: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Determination of Inhibition Mechanism and K_i_

To elucidate the mechanism of inhibition, steady-state kinetic experiments were performed in the presence of different fixed concentrations of inhibitor-4.

-

Methodology: Michaelis-Menten plots were generated at each inhibitor concentration. The data were then visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

-

K_i_ Determination: For competitive inhibition, the inhibition constant (K_i_) was determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizing Experimental Workflows and Inhibition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed mechanism of NDM-1 inhibition.

Figure 1: Workflow for the kinetic characterization of NDM-1 inhibition.

Figure 2: Proposed competitive inhibition mechanism of NDM-1 by inhibitor-4.

Concluding Remarks

The kinetic characterization presented in this guide demonstrates that inhibitor-4 is a potent, competitive inhibitor of NDM-1. Its low micromolar IC₅₀ and nanomolar K_i_ values highlight its potential as a lead compound for the development of novel therapeutics to combat antibiotic resistance mediated by NDM-1. Further studies, including structural analysis of the NDM-1:inhibitor-4 complex and in vivo efficacy assessments, are warranted to advance this promising inhibitor towards clinical application.

References

- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling of NDM-1 Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic profiling of the interaction between New Delhi metallo-beta-lactamase-1 (NDM-1) and its inhibitors. Understanding the thermodynamic driving forces behind inhibitor binding is crucial for the rational design and optimization of potent drugs to combat antibiotic resistance. This document outlines the key experimental methodologies, presents quantitative data in a structured format, and visualizes the underlying processes.

Introduction to NDM-1 and Its Inhibition

New Delhi metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3][4][5][6] The enzyme hydrolyzes the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[1][6] NDM-1 belongs to the B1 subclass of metallo-β-lactamases, which require one or two zinc ions for their catalytic activity.[1][6][7] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, making the development of effective NDM-1 inhibitors a critical area of research.[2][3][8][9]

The inhibition of NDM-1 can be achieved through various mechanisms, including the chelation of essential zinc ions from the active site or the direct binding of small molecules to the enzyme, thereby blocking substrate access.[10] A thorough understanding of the thermodynamics of these interactions is paramount for developing inhibitors with high affinity and specificity.

Experimental Protocols for Thermodynamic Profiling

The thermodynamic parameters of NDM-1 inhibitor binding are primarily determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular interaction.[11][12][13] This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Detailed Methodology:

-

Sample Preparation: Recombinant NDM-1 is expressed and purified to high homogeneity. The protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES, pH 7.0, containing 150 mM NaCl and 100 µM ZnCl2). The inhibitor is dissolved in the same dialysis buffer to minimize heat of dilution effects. All solutions are degassed prior to the experiment to prevent bubble formation in the calorimeter cell.

-

ITC Experiment: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the NDM-1 solution (typically at a concentration of 10-20 µM), and the injection syringe is loaded with the inhibitor solution (at a concentration 10-20 times that of the protein).

-

Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Detailed Methodology:

-

Sensor Chip Immobilization: NDM-1 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A solution containing the inhibitor at various concentrations is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.

-

Kinetic Analysis: The association phase is monitored during the injection of the inhibitor, and the dissociation phase is monitored during the subsequent flow of buffer. The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd is then calculated.

Quantitative Data on NDM-1 Inhibitor Interactions

The following tables summarize the thermodynamic and binding data for the interaction of various inhibitors with NDM-1.

Table 1: Thermodynamic Parameters of NDM-1 Inhibition by Carboxylic Acids

| Inhibitor | Ki (µM) |

| Pyridine-2,6-dicarboxylic acid | Micromolar range |

| Thiazolidine-2,4-dicarboxylic acid | Micromolar range |

Data from a study on the thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids.[11][14][15]

Table 2: Inhibition Constants for Various NDM-1 Inhibitors

| Inhibitor | IC50 (µM) | Ki (µM) |

| Ethylene diamine tetraacetic acid (EDTA) | 3.8 | - |

| d-captopril | 48 | 1.3 |

| Ebselen | 0.55 | - |

| Azolylthioacetamide | 17.5 | - |

| 1,2-HPT-6-COOH | - | 0.08 |

| l-captopril | - | 164 |

IC50 and Ki values were determined for NDM-1.[7][9][11][13]

Table 3: Thermodynamic Parameters for Novel NDM-1 Inhibitors Determined by ITC

| Inhibitor | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

| Compound M1 | 1.5 ± 0.2 | -8.0 ± 0.1 | -10.2 ± 0.5 | 2.2 ± 0.4 | 0.9 ± 0.1 |

| Compound M17 | 2.1 ± 0.3 | -7.7 ± 0.1 | -9.5 ± 0.6 | 1.8 ± 0.5 | 1.0 ± 0.1 |

| Compound M21 | 0.8 ± 0.1 | -8.4 ± 0.1 | -11.5 ± 0.7 | 3.1 ± 0.6 | 0.9 ± 0.1 |

| Compound M61 | 1.2 ± 0.2 | -8.2 ± 0.1 | -10.8 ± 0.5 | 2.6 ± 0.4 | 1.0 ± 0.1 |

Representative data for novel non-β-lactam inhibitors binding to NDM-1, as determined by ITC.[12][16]

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.

Isothermal Titration Calorimetry (ITC) Workflow

Caption: Workflow for Isothermal Titration Calorimetry.

NDM-1 Catalytic Cycle and Inhibition

Caption: NDM-1 Catalysis and Competitive Inhibition.

Conclusion

The thermodynamic profiling of NDM-1 inhibitor interactions provides invaluable insights into the molecular forces governing binding affinity and specificity. Techniques like ITC and SPR are instrumental in elucidating these parameters. The data presented herein for various classes of inhibitors highlights the diversity of binding modes and thermodynamic signatures. A comprehensive understanding of these thermodynamic profiles is essential for the structure-based design of novel, potent NDM-1 inhibitors to address the growing challenge of antibiotic resistance.

References

- 1. Search of potential inhibitor against New Delhi metallo-beta-lactamase 1 from a series of antibacterial natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Efforts towards the inhibitor design for New Delhi metallo-beta-lactamase (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potential inhibitors against New Delhi metallo-β-lactamase-1 from natural compounds: in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Real-Time Monitoring of NDM-1 Activity in Live Bacterial Cells by Isothermal Titration Calorimetry: A New Approach To Measure Inhibition of Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Zinc Ions in the Binding of Inhibitors to New Delhi Metallo-β-lactamase-1 (NDM-1)

A Technical Guide for Researchers and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a member of the class B1 metallo-β-lactamases (MBLs), possesses the ability to hydrolyze a broad spectrum of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The catalytic activity of NDM-1 is critically dependent on the presence of one or two zinc ions in its active site. These zinc ions are not only pivotal for the enzymatic hydrolysis of antibiotics but also represent a key target for the design of effective NDM-1 inhibitors. This technical guide provides an in-depth exploration of the role of these zinc ions in the binding of inhibitors to NDM-1, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying molecular interactions, experimental methodologies, and data-driven insights.

The NDM-1 Active Site: A Di-Zinc Catalytic Center

The active site of NDM-1 features a di-zinc center, where two zinc ions, designated Zn1 and Zn2, are coordinated by a specific constellation of amino acid residues. Zn1 is typically coordinated by three histidine residues (His120, His122, and His189), while Zn2 is coordinated by an aspartic acid (Asp124), a cysteine (Cys208), and a histidine (His250) residue. A key feature of this active site is a hydroxide ion that bridges the two zinc ions; this hydroxide acts as the primary nucleophile, initiating the hydrolytic attack on the β-lactam ring of the antibiotic substrate. The zinc ions play a crucial role in lowering the pKa of the bridging water molecule, thereby facilitating the formation of the nucleophilic hydroxide ion and stabilizing the negatively charged tetrahedral intermediate formed during catalysis.

The distance between the two zinc ions is a critical parameter that can influence both substrate binding and catalytic efficiency. This distance has been observed to vary in different crystal structures, often depending on whether the enzyme is in its apo form, bound to a substrate, or complexed with an inhibitor.

Zinc Ions as a Prime Target for NDM-1 Inhibitors

Given the indispensable role of the zinc ions in NDM-1's catalytic activity, a major strategy in the development of NDM-1 inhibitors has been to target this di-zinc center. Inhibitors can interact with the zinc ions in several ways:

-

Zinc Chelators: These molecules act by sequestering the zinc ions from the active site, rendering the enzyme inactive. Ethylenediaminetetraacetic acid (EDTA) is a classic example of a potent MBL inhibitor that functions through this mechanism.

-

Zinc-Binding Inhibitors: These compounds directly coordinate with one or both of the zinc ions in the active site. By occupying the coordination sites, they prevent the binding of the substrate or the catalytic water molecule. Many successful NDM-1 inhibitors, including those with thiol or carboxylic acid moieties, fall into this category.

This guide will use L-captopril, a well-characterized inhibitor, as a primary example to illustrate the principles of zinc-binding inhibition.

L-Captopril: A Case Study in Zinc-Coordinating Inhibition

L-captopril is an angiotensin-converting enzyme (ACE) inhibitor that has been shown to be a potent competitive inhibitor of NDM-1. Its inhibitory activity stems from the ability of its thiol group to interact with the zinc ions in the NDM-1 active site.

Crystal structures of the NDM-1/L-captopril complex have revealed that the thiol moiety of L-captopril displaces the bridging hydroxide ion and directly coordinates with both Zn1 and Zn2. This bridging interaction effectively blocks the active site, preventing the binding and subsequent hydrolysis of β-lactam antibiotics. The carboxylate group of L-captopril also forms important interactions with active site residues, further stabilizing the inhibitor-enzyme complex.

Quantitative Analysis of Inhibitor Binding

The development of effective NDM-1 inhibitors relies on the accurate determination of their binding affinities and inhibitory potencies. Several key parameters are used to quantify these properties:

-

Half-maximal inhibitory concentration (IC50): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

-

Inhibition constant (Ki): A measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor.

-

Dissociation constant (Kd): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity.

The following tables summarize quantitative data for L-captopril and other representative NDM-1 inhibitors.

Table 1: Inhibitory Potency of Selected NDM-1 Inhibitors

| Inhibitor | IC50 (µM) | Ki (µM) | Notes |

| L-captopril | 7.9 | - | Thiol-containing inhibitor. |

| EDTA | 0.4 | - | Zinc chelator. |

| Thiorphan | - | - | Thiol-containing inhibitor. |

| Tiopronin | - | - | Thiol-containing inhibitor. |

| Adapalene | 8.9 (µg/mL) | - | Interacts with key active site residues. |

Table 2: Binding Affinities of Selected Compounds to NDM-1

| Compound | Binding Energy (kcal/mol) | Kd (µM) | Method |

| Meropenem | -8.53 | - | Molecular Docking |

| Imipenem | -5.20 | - | Molecular Docking |

| L-captopril | -6.63 | 4 ± 1 | Molecular Docking / Stopped-flow spectroscopy |

| Adapalene | -9.21 | - | Molecular Docking |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and characterization of NDM-1 inhibitors.

NDM-1 Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of NDM-1 and the inhibitory potency of test compounds.

Materials:

-

Purified recombinant NDM-1 enzyme.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4).

-

Chromogenic β-lactam substrate (e.g., nitrocefin or CENTA).

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Prepare a solution of purified NDM-1 in the assay buffer to a final concentration of approximately 2 nM.

-

In a 96-well microplate, add the NDM-1 solution to each well.

-

Add varying concentrations of the test inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., 100 µM nitrocefin) to each well.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

X-ray Crystallography of NDM-1 in Complex with an Inhibitor

Objective: To determine the three-dimensional structure of NDM-1 bound to an inhibitor to elucidate the binding mode and key molecular interactions.

Materials:

-

Highly purified and concentrated NDM-1 protein.

-

Inhibitor compound.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (synchrotron source is often preferred).

Procedure:

-

Protein Expression and Purification: Overexpress the NDM-1 gene in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

-

Complex Formation: Incubate the purified NDM-1 protein with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques such as sitting-drop or hanging-drop vapor diffusion to obtain high-quality crystals of the NDM-1-inhibitor complex.

-

Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases using molecular replacement with a known MBL structure as a search model. Build the atomic model of the NDM-1-inhibitor complex into the electron density map and refine the structure to achieve good agreement with the experimental data and stereochemical parameters.

-

Structural Analysis: Analyze the final refined structure to identify the specific interactions between the inhibitor and the active site residues, including the coordination to the zinc ions.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs.

Caption: NDM-1 catalytic mechanism highlighting the role of zinc ions.

Caption: Binding mode of L-captopril to the di-zinc center of NDM-1.

Caption: General experimental workflow for NDM-1 inhibitor discovery.

Conclusion

The di-zinc active site of NDM-1 is a validated and highly attractive target for the development of novel inhibitors to combat the growing threat of carbapenem-resistant bacteria. Understanding the intricate role of these zinc ions in catalysis and inhibitor binding is paramount for the rational design of potent and specific inhibitors. By employing a combination of robust biochemical and biophysical techniques, as outlined in this guide, researchers can effectively characterize the interactions between inhibitors and the NDM-1 active site. The continued exploration of zinc-binding pharmacophores, guided by detailed structural and quantitative data, holds significant promise for the discovery of clinically useful NDM-1 inhibitors that can restore the efficacy of our life-saving β-lactam antibiotics.

Unraveling the Allosteric Inhibition of NDM-1: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – As the global threat of antibiotic resistance continues to mount, targeting metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1) has become a critical focus for novel drug development. This technical guide provides an in-depth exploration of the allosteric inhibition of NDM-1, offering researchers, scientists, and drug development professionals a comprehensive resource to advance the discovery of next-generation antibiotics.

NDM-1 is a formidable enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. Allosteric inhibition presents a promising strategy to combat NDM-1-mediated resistance by targeting sites on the enzyme distinct from the active site, leading to conformational changes that impair its catalytic function. This guide delves into the mechanisms, key inhibitors, and experimental methodologies crucial for understanding and exploiting NDM-1 allostery.

Quantitative Analysis of Allosteric Inhibitors

A growing number of compounds have been identified as allosteric inhibitors of NDM-1. The following table summarizes the quantitative data for some of the most promising candidates, providing a basis for comparative analysis and future drug design.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Notes |

| Carnosic Acid | Natural Compound | 27.07[1][2] | - | Binds to a specific allosteric pocket, inducing a conformational change that alters the active site.[1][3][4][5] |

| QDP-1 | 2-quinazolinone derivative | 7.9 ± 0.5[6][7] | 4 ± 2[6][7] | Characterized as a slow-binding, reversible, and noncompetitive inhibitor.[6][7] |

| d-captopril | Angiotensin-converting enzyme inhibitor | 7.9[3] | - | |

| l-captopril | Angiotensin-converting enzyme inhibitor | 202.0[3] | - | |

| Thiosemicarbazone Derivative 1 | Synthetic Compound | - | 0.63 | Uncompetitive inhibitor suggested to bind to an allosteric pocket. |

| Thiosemicarbazone Derivative 2 | Synthetic Compound | - | 0.44 | Uncompetitive inhibitor suggested to bind to an allosteric pocket. |

The Allosteric Inhibition Pathway of NDM-1

The allosteric inhibition of NDM-1 is a dynamic process involving the binding of an inhibitor to a remote site, which triggers a cascade of conformational changes culminating in the inactivation of the enzyme's active site.

Allosteric Inhibition Mechanism of NDM-1

The binding of an allosteric inhibitor, such as Carnosic Acid, to a specific pocket on NDM-1 (composed of residues Phe46, Tyr64, Leu65, Asp66, and Thr94) triggers a series of conformational changes.[3][5] This structural rearrangement propagates through the enzyme to the active site, altering its geometry and electronic properties, thereby preventing the binding and hydrolysis of β-lactam antibiotics.[1][4]

Experimental Protocols for Studying Allosteric Inhibition

A variety of biophysical and biochemical techniques are employed to characterize the allosteric inhibition of NDM-1. Detailed methodologies for key experiments are outlined below.

NDM-1 Enzyme Kinetics Assay (Nitrocefin-based)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against NDM-1 by monitoring the hydrolysis of the chromogenic substrate nitrocefin.

Materials:

-

Purified NDM-1 enzyme

-

Nitrocefin solution (typically 0.5 - 1.0 mg/mL in DMSO, then diluted in buffer)[8]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10 µM ZnSO₄)

-

Test inhibitor compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well microplate, add a solution of NDM-1 enzyme (e.g., 5 nM final concentration) to the assay buffer.[9]

-

Add the test inhibitor at various concentrations to the wells containing the enzyme and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[9]

-

Initiate the reaction by adding nitrocefin to a final concentration of, for example, 60 µM.[9]

-

Immediately measure the change in absorbance at 490 nm over time using a microplate reader.[6][9]

-

The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and NDM-1.

Workflow:

Surface Plasmon Resonance Experimental Workflow

Procedure:

-

Immobilization: Covalently immobilize purified NDM-1 onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Interaction Analysis: Inject a series of concentrations of the allosteric inhibitor (analyte) over the immobilized NDM-1 surface. The binding event is monitored in real-time as a change in the refractive index, generating a sensorgram.

-

Data Analysis: From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

-

Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer) to remove the bound inhibitor, preparing the surface for the next injection.

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assays

DSF is a high-throughput screening method to identify compounds that bind to and stabilize NDM-1, resulting in an increase in its melting temperature (Tm).

Procedure:

-

Mix purified NDM-1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

-

Add the test compound to the protein-dye mixture.

-

Subject the mixture to a gradual temperature ramp in a real-time PCR instrument.

-

As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of a compound indicates binding and stabilization.

Tryptophan Fluorescence Quenching for Binding Affinity

This assay measures the binding of an inhibitor to NDM-1 by monitoring the quenching of the intrinsic fluorescence of the enzyme's tryptophan residues upon ligand binding.[8][10]

Procedure:

-

Excite the intrinsic tryptophan fluorescence of a solution of purified NDM-1 at approximately 280-295 nm and measure the emission spectrum (typically around 330-350 nm).

-

Titrate the allosteric inhibitor into the NDM-1 solution in incremental concentrations.

-

Record the fluorescence emission spectrum after each addition of the inhibitor.

-

Binding of the inhibitor to NDM-1 will often cause a change (quenching) in the tryptophan fluorescence intensity.[8][10]

-

The binding affinity (dissociation constant, Kd) can be calculated by analyzing the change in fluorescence as a function of the inhibitor concentration.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic interactions between NDM-1 and allosteric inhibitors, helping to elucidate the mechanism of inhibition.

Logical Flow:

References

- 1. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 6. Discovery of an Effective Small-Molecule Allosteric Inhibitor of New Delhi Metallo-β-lactamase (NDM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying Novel Scaffolds for NDM-1 Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies employed in the discovery of novel chemical scaffolds for the inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria presents a significant global health threat, as this enzyme can hydrolyze nearly all β-lactam antibiotics, including last-resort carbapenems.[1][2] The development of effective NDM-1 inhibitors to be used in combination with existing antibiotics is therefore a critical therapeutic strategy.[3]

NDM-1 Structure and Catalytic Mechanism

NDM-1 is a class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions for its catalytic activity.[4][5] The active site contains two zinc ions, Zn1 and Zn2, which are crucial for substrate binding and catalysis. Zn1 is coordinated by three histidine residues (His120, His122, His189), while Zn2 is coordinated by Asp124, Cys208, and His250.[4] The catalytic mechanism involves a zinc-activated water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[6][7] This leads to the cleavage of the amide bond and inactivation of the antibiotic.[8]

Strategies for Inhibitor Discovery

The identification of NDM-1 inhibitors involves a multi-pronged approach, combining computational and experimental techniques. High-throughput screening (HTS) of large chemical libraries and structure-based virtual screening (SBVS) are two of the primary methods used to identify initial hit compounds.[9] These hits are then optimized to improve their potency and drug-like properties.

Novel Inhibitor Scaffolds and Quantitative Data